1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with a dimethylamino group and a urea linkage connected to a dimethylphenyl group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea typically involves the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine and a suitable leaving group on the pyrimidine ring.
Urea Formation: The final step involves the reaction of the dimethylaminopyrimidine intermediate with an isocyanate derivative of the dimethylphenyl group to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea linkage to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, halogenated reagents.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives of the urea linkage.
Substitution: Various substituted pyrimidine and urea derivatives.
Scientific Research Applications
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)thiourea: Similar structure with a thiourea linkage instead of urea.
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)carbamate: Contains a carbamate linkage instead of urea.
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)amide: Features an amide linkage instead of urea.
Uniqueness
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-5-6-13(9-12(11)2)20-16(22)18-10-14-7-8-17-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZFERDMWJXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.